4-(3-Cyano-2-fluorophenyl)-2-formylphenol
Overview
Description
4-(3-Cyano-2-fluorophenyl)-2-formylphenol is an organic compound with the molecular formula C13H8FNO It is characterized by the presence of a cyano group, a fluorine atom, and a formyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyano-2-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-fluorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Formylation: The amino group is converted to a formyl group using formylating agents such as formic acid or formamide.
Cyanation: Finally, the cyano group is introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyano-2-fluorophenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(3-Cyano-2-fluorophenyl)-2-carboxyphenol.
Reduction: 4-(3-Amino-2-fluorophenyl)-2-formylphenol.
Substitution: 4-(3-Cyano-2-methoxyphenyl)-2-formylphenol.
Scientific Research Applications
4-(3-Cyano-2-fluorophenyl)-2-formylphenol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Cyano-2-fluorophenyl)-2-formylphenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyano and formyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its lipophilicity and metabolic resistance.
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyano-2-fluorophenyl)phenol: Lacks the formyl group, which may result in different reactivity and applications.
4-(3-Cyano-2-fluorophenyl)benzoic acid:
4-(3-Cyano-2-fluorophenyl)nicotinic acid: Incorporates a pyridine ring, which can alter its chemical properties and biological activity.
Uniqueness
4-(3-Cyano-2-fluorophenyl)-2-formylphenol is unique due to the presence of both a cyano group and a formyl group on the same phenyl ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The fluorine atom further enhances its stability and bioavailability, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,8,18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBERUEIMWSYXQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685145 | |
Record name | 2-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-37-1 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 2-fluoro-3′-formyl-4′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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